(4R)-Hept-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-Hept-2-en-4-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond between the second and third carbon atoms and a hydroxyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Hept-2-en-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-2-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R)-enantiomer. Another method involves the hydroboration-oxidation of hept-2-yne, followed by stereoselective reduction.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
(4R)-Hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (4R)-heptan-4-ol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-2-en-4-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-en-4-one
Reduction: (4R)-Heptan-4-ol
Substitution: Hept-2-en-4-yl chloride
Scientific Research Applications
(4R)-Hept-2-en-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chirality, it is used as a building block in the synthesis of enantiomerically pure compounds.
Flavor and Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant odor.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Mechanism of Action
The mechanism of action of (4R)-Hept-2-en-4-ol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-Hept-2-en-4-ol: The enantiomer of (4R)-Hept-2-en-4-ol, differing in the spatial arrangement of the hydroxyl group.
Hept-2-en-4-one: The oxidized form of this compound, lacking the hydroxyl group.
(4R)-Heptan-4-ol: The reduced form of this compound, lacking the double bond.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Properties
CAS No. |
821785-01-7 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(4R)-hept-2-en-4-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
DODCYMXUZOEOQF-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C=CC)O |
Canonical SMILES |
CCCC(C=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.